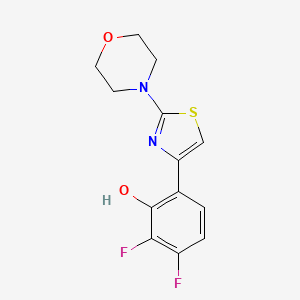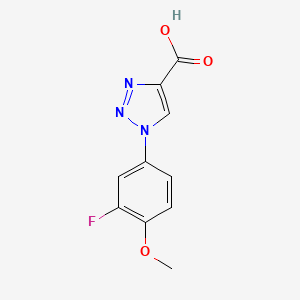
2-(4-ethynylphenyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-ethynylphenyl)pyridine is a chemical compound with the molecular formula C13H9N. It is characterized by the presence of a pyridine ring substituted with a 4-ethynylphenyl group. This compound has garnered attention in various fields of research due to its unique chemical structure and potential biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethynylphenyl)pyridine typically involves multicomponent reactions. One approach utilizes [4 + 2] cycloaddition reactions of 1-azadiene derivatives and 2-carbon π-components to access pyridines. Another method involves the reaction of 4-bromoacetophenone and vetraldehyde (3,4-dimethoxybenzaldehyde) in ethanol and sodium hydroxide solution.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. This includes the use of efficient catalysts, high-yielding reactions, and scalable purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-ethynylphenyl)pyridine undergoes various chemical reactions, including:
Oxidation: The oxidation of dihydropyridines to the corresponding pyridine derivatives is a principal metabolic route in biological systems.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine ring are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents for oxidation reactions and various nucleophiles for substitution reactions. Typical conditions involve the use of solvents like ethanol and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions yield pyridine derivatives, while substitution reactions can produce a variety of substituted pyridines.
Applications De Recherche Scientifique
2-(4-ethynylphenyl)pyridine has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for research in drug discovery and development.
Medicine: Its unique structure and reactivity are explored for potential therapeutic applications.
Industry: The compound is used in the development of new materials and in various industrial processes.
Mécanisme D'action
The exact mechanism of action of 2-(4-ethynylphenyl)pyridine is not fully elucidated. pyridine derivatives are known to interact with their targets through various mechanisms, such as binding to active sites or allosteric sites, leading to changes in the target’s function. The specific interaction between this compound and its targets requires further investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2-ethynylphenyl)pyridine: This compound is structurally similar and undergoes similar chemical reactions.
3-(2-bromo-3,4,5,6-tetrafluorophenyl)ethynylpyridine: Another related compound that forms self-complementary halogen-bonded dimers.
Uniqueness
2-(4-ethynylphenyl)pyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
871012-92-9 |
|---|---|
Formule moléculaire |
C13H9N |
Poids moléculaire |
179.2 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




